(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 126534-31-4
VCID: VC3965164
InChI: InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
SMILES: C1=CC(=C(C=C1Cl)Cl)C(CCl)O
Molecular Formula: C8H7Cl3O
Molecular Weight: 225.5 g/mol

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol

CAS No.: 126534-31-4

Cat. No.: VC3965164

Molecular Formula: C8H7Cl3O

Molecular Weight: 225.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol - 126534-31-4

Specification

CAS No. 126534-31-4
Molecular Formula C8H7Cl3O
Molecular Weight 225.5 g/mol
IUPAC Name (1S)-2-chloro-1-(2,4-dichlorophenyl)ethanol
Standard InChI InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m1/s1
Standard InChI Key XHEPANNURIQWRM-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C=C1Cl)Cl)[C@@H](CCl)O
SMILES C1=CC(=C(C=C1Cl)Cl)C(CCl)O
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C(CCl)O

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s IUPAC name, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, reflects its stereospecific configuration and substitution pattern. Its molecular formula is C₈H₇Cl₃O, with a molecular weight of 225.5 g/mol . Key structural features include:

  • A 2,4-dichlorophenyl aromatic ring.

  • A hydroxyl group at the β-position.

  • A chlorine atom at the α-position, creating a chiral center.

The (S)-enantiomer is pharmacologically significant, as it exhibits higher binding affinity to fungal cytochrome P450 enzymes compared to its (R)-counterpart .

Physicochemical Data

PropertyValueSource
Melting Point47.9–62°C
Boiling Point323.3–346.5°C (at 760 mmHg)
Density1.447 g/cm³ (predicted)
SolubilityLow in water; soluble in DMF
pKa12.45 (predicted)
Flash Point130.7–149.3°C

The compound’s low water solubility necessitates the use of organic solvents like dimethylformamide (DMF) or isopropanol in synthetic processes .

Synthesis and Optimization

Biocatalytic Reduction

The primary synthesis route involves asymmetric bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using engineered ketoreductases (KREDs). Key advancements include:

  • LK08 Mutant from Lactobacillus kefiri: Recombinant E. coli expressing this mutant enzyme achieved >99% enantiomeric excess (ee) and full substrate conversion at 300 g scale . Optimal conditions include:

    • pH 7.0

    • 30°C

    • 20% (v/v) isopropanol as a co-substrate for NADPH regeneration .

  • SsCR from Scheffersomyces stipitis: This KRED demonstrated a catalytic efficiency (kₐₜ/Kₘ) of 4.51 × 10³ s⁻¹ mM⁻¹, enabling a space-time yield of 268 g L⁻¹ d⁻¹ .

Industrial-Scale Production

Phase-transfer catalysis (PTC) methods are employed for large-scale synthesis. A representative protocol involves:

  • Reacting 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole.

  • Using polyethylene glycol 400 as a phase-transfer catalyst.

  • Yielding 84.6% product under optimized conditions.

Biological Activity and Mechanism

Antifungal Applications

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a precursor to luliconazole, a topical antifungal agent targeting lanosterol 14α-demethylase (CYP51) . Key pharmacological data:

  • IC₅₀ Against Candida albicans: 0.003 µg/mL .

  • Mechanism: Inhibition of ergosterol biosynthesis, disrupting fungal cell membrane integrity .

Stereochemical Specificity

The (S)-configuration is critical for activity. Molecular dynamics simulations reveal that the (S)-enantiomer forms stronger hydrogen bonds with CYP51’s heme cofactor, enhancing inhibitory potency by 12-fold compared to the (R)-form .

Industrial and Regulatory Considerations

Process Economics

A comparative analysis of synthesis methods reveals:

MethodCost (USD/kg)E FactorYield (%)
Biocatalytic1,2007.2588.2
Chemical (PTC)95018.384.6

E Factor = kg waste/kg product .

Biocatalytic routes, despite higher upfront costs, reduce environmental impact by minimizing solvent waste .

HazardPrecautionary Measure
Skin irritation (H315)Wear nitrile gloves
Eye damage (H318)Use safety goggles
Respiratory irritation (H335)Operate in fume hoods

First-aid measures include flushing eyes with water for 15 minutes and administering oxygen if inhaled .

Recent Advancements

Solvent Engineering

A 2022 study demonstrated that natural deep eutectic solvents (NADES) combined with β-cyclodextrin increase substrate solubility by 3.2-fold, boosting bioreduction efficiency to 95% conversion in 8 hours .

Continuous Flow Systems

Microreactor technologies have reduced reaction times from 24 hours to 4 hours while maintaining 99% ee, showcasing potential for decentralized manufacturing .

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